Pyrazinecarbonitrile (CAS 19847-12-2): A Comprehensive Technical Guide for Drug Development Professionals

Pyrazinecarbonitrile (CAS 19847-12-2): A Comprehensive Technical Guide for Drug Development Professionals

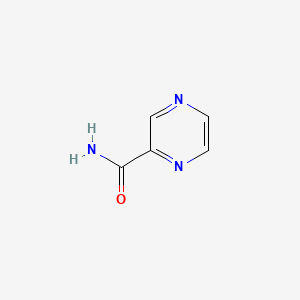

An in-depth exploration of the synthesis, physicochemical properties, and pivotal role of Pyrazinecarbonitrile as a key intermediate in the development of the anti-tuberculosis drug, Pyrazinamide (B1679903).

Introduction

Pyrazinecarbonitrile, also known as 2-cyanopyrazine, is a heterocyclic organic compound that holds significant importance in the pharmaceutical industry. Its primary application lies in its role as a critical intermediate in the synthesis of Pyrazinamide, a first-line medication for the treatment of tuberculosis. This technical guide provides a comprehensive overview of Pyrazinecarbonitrile, including its physicochemical characteristics, detailed synthesis protocols, and an in-depth look at the biological pathways affected by its derivative, Pyrazinamide. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties of Pyrazinecarbonitrile

A thorough understanding of the physicochemical properties of Pyrazinecarbonitrile is essential for its handling, synthesis, and application in pharmaceutical manufacturing. The key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 19847-12-2 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₅H₃N₃ | [3][4][8][5][6][7][9][10] |

| Molecular Weight | 105.10 g/mol | [2][4][5][6][7][9] |

| Appearance | Colorless to yellow liquid or white powder | [1][8][11] |

| Melting Point | 18-20 °C | [1][9][11] |

| Boiling Point | 87 °C at 6 mmHg | [1][8][6][7][11] |

| Density | 1.174 g/mL at 25 °C | [1][8][6][7][11] |

| Refractive Index (n20/D) | 1.534 | [1][8][6][7][11] |

| Water Solubility | Slightly soluble | [1][11][12] |

| Flash Point | 97 °C (closed cup) | [4][6][7][10] |

Synthesis of Pyrazinecarbonitrile

The primary industrial synthesis of Pyrazinecarbonitrile is achieved through the vapor-phase catalytic ammoxidation of 2-methylpyrazine (B48319).[1][11] This process involves the reaction of 2-methylpyrazine with ammonia (B1221849) and an oxygen source in the presence of a catalyst at elevated temperatures.

Experimental Protocol: Vapor-Phase Catalytic Ammoxidation of 2-Methylpyrazine

This protocol describes a laboratory-scale synthesis of Pyrazinecarbonitrile.

Materials:

-

2-methylpyrazine (reactant)

-

Ammonia (reactant)

-

Air (oxygen source)

-

Deionized water

-

Iron(III) nitrate (B79036) (catalyst precursor)

-

Ammonium (B1175870) dihydrogen phosphate (B84403) (catalyst precursor)

-

Fixed-bed flow reactor

-

Quartz plugs

-

Microprocessor-based feed pump

-

Gas chromatograph with FID detector and SE-30 packed column

-

Gas trap

-

Gas chromatograph with TCD detector and Restek Plot Q column

Catalyst Preparation (MoO₃/FePO₄):

-

Dissolve 65.0 g of iron(III) nitrate and 23.0 g of ammonium dihydrogen phosphate in 250 cm³ of deionized water to achieve a P/Fe ratio of 1.2.[13]

-

Age the resulting solution for 2 hours.[13]

-

Remove excess water by heating on a hot plate at 120 °C with continuous stirring.[13]

-

Crush the obtained solid into a powder and dry it in an oven.[13]

-

The resulting iron phosphate (FePO₄) can be further impregnated with a molybdenum source to enhance catalytic activity.

Reaction Procedure:

-

Load approximately 3.0 g of the prepared catalyst into the fixed-bed flow reactor, securing it between two quartz plugs.[13]

-

Establish the reaction temperature in the range of 380 to 420 °C.[13]

-

Prepare the reactant feed with a molar ratio of 2-methylpyrazine : water : ammonia : air = 1 : 13 : 17 : 38.[13]

-

Introduce the aqueous mixture of 2-methylpyrazine into the preheated section of the reactor using a microprocessor-based feed pump at a flow rate of 2 cm³/h.[13]

-

After allowing the reaction to stabilize for 0.5 hours at each desired temperature, collect the liquid product over a 10-minute period.[13]

-

Collect gaseous products in a gas trap.[13]

Product Analysis:

-

Analyze the collected liquid product using a gas chromatograph equipped with an SE-30 packed column and a Flame Ionization Detector (FID) to determine the conversion of 2-methylpyrazine and the selectivity for Pyrazinecarbonitrile.[13]

-

Analyze the gas products using a gas chromatograph with a Restek Plot Q column and a Thermal Conductivity Detector (TCD) to quantify byproducts such as CO and CO₂.[13]

References

- 1. Detection of Membrane Potential in Mycobacterium tuberculosis [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Mycobacterium tuberculosis PanD structure-function analysis and identification of a potent pyrazinoic acid-derived enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. A simplified pyrazinamidase test for Mycobacterium tuberculosis pyrazinamide antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]